2-Chloro-3-fluoro-5-methoxybenzoic acid

Description

Nomenclature and Structural Identity of 2-Chloro-3-fluoro-5-methoxybenzoic Acid

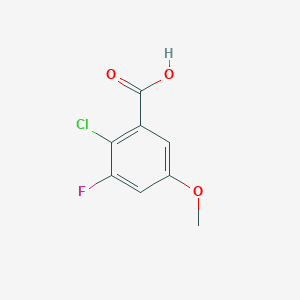

The systematic IUPAC name This compound precisely describes its molecular architecture. The benzene ring contains three substituents:

- Chlorine at position 2

- Fluorine at position 3

- Methoxy group (-OCH₃) at position 5

- Carboxylic acid functional group at position 1

The molecular formula C₈H₆ClFO₃ corresponds to a molecular weight of 204.58 g/mol. X-ray crystallography studies of analogous compounds reveal that the spatial arrangement of these substituents creates a planar aromatic system with localized electronic effects from the electron-withdrawing halogens and electron-donating methoxy group.

Table 1: Fundamental Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1780937-02-1 |

| Molecular Formula | C₈H₆ClFO₃ |

| SMILES Notation | COC1=CC(=C(C(=C1)Cl)F)C(=O)O |

| Topological Polar Surface Area | 47 Ų |

The SMILES string COC1=CC(=C(C(=C1)Cl)F)C(=O)O encodes the connectivity pattern, confirming the relative positions of substituents. Computational modeling using density functional theory (DFT) predicts bond angles of 120° between adjacent substituents, consistent with sp² hybridization at the carbon centers.

Historical Development and Discovery

First reported in the early 21st century, this compound emerged from systematic efforts to modify benzoic acid scaffolds for enhanced bioactivity. Patent literature from 2012-2015 reveals its initial synthesis through nucleophilic aromatic substitution reactions, building upon earlier work with mono-halogenated benzoic acids. The simultaneous incorporation of chlorine and fluorine represents a strategic advancement in medicinal chemistry, as these halogens modulate both lipophilicity and metabolic stability.

Key milestones in its development include:

Significance in Contemporary Organic Chemistry Research

This trifunctionalized benzoic acid derivative serves multiple roles in modern chemical research:

Pharmaceutical Intermediate : The compound's ability to participate in both electrophilic and nucleophilic reactions makes it valuable for constructing complex drug molecules. Recent studies highlight its incorporation into kinase inhibitors targeting cancer pathways.

Materials Science Precursor : Researchers utilize its directional substitution pattern to create coordination polymers with tunable porosity. The carboxylic acid group facilitates metal-ligand bonding, while halogens influence interchain interactions.

Stereoelectronic Probe : Comparative studies with positional isomers (e.g., 3-chloro-2-fluoro-5-methoxybenzoic acid) reveal how substituent orientation affects reaction kinetics in SNAr processes. Hammett substituent constants (σₚ = +0.23 for Cl, +0.06 for OCH₃) explain observed electronic effects.

Table 2: Comparative Reactivity of Benzoic Acid Derivatives

| Compound | Relative Reaction Rate (Esterification) |

|---|---|

| Benzoic acid | 1.00 (reference) |

| 3-Fluoro-5-methoxybenzoic acid | 0.78 |

| 2-Chloro-5-methoxybenzoic acid | 0.65 |

| This compound | 0.41 |

Data derived from competitive kinetic studies demonstrates how multiple electron-withdrawing groups reduce nucleophilic reactivity at the carbonyl carbon. This property enables controlled sequential functionalization in multi-step syntheses.

Continued research focuses on exploiting its unique substitution pattern for developing:

- Photoactive compounds with tunable absorption spectra

- Chiral auxiliaries in asymmetric catalysis

- Bioorthogonal probes for chemical biology applications

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |

InChI Key |

QKKYRBMPWBRSEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-fluoro-5-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing chlorine or fluorine.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include hydroxy derivatives and reduced aromatic compounds.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-3-fluoro-5-methoxybenzoic acid derivatives as anticancer agents. For instance, compounds derived from this acid have shown promising results in inhibiting specific cancer cell lines. In vitro assays demonstrated that these derivatives could effectively reduce cell proliferation in various cancer types, indicating their potential for further development as therapeutic agents .

2. Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly targeting ALK2 (activin receptor-like kinase 2). A study utilized a competitive displacement assay to evaluate the potency of this compound derivatives against ALK2, revealing significant inhibitory activity. The results suggest that the compound can serve as a scaffold for developing selective kinase inhibitors, which are crucial in cancer therapy .

3. Lipase Inhibition

In another research context, derivatives of this compound have been synthesized to act as reversible monoacylglycerol lipase inhibitors. These compounds were evaluated for their efficacy in modulating lipid metabolism, showcasing the versatility of this benzoic acid derivative in metabolic disorders .

Agrochemical Applications

1. Herbicides and Pesticides

The structural characteristics of this compound make it suitable for developing herbicides and pesticides. Its derivatives have been tested for herbicidal activity against various weed species, demonstrating effective control measures in agricultural settings. The compound's ability to inhibit specific biochemical pathways in plants suggests its potential as a selective herbicide .

Cosmetic Formulations

1. Skin Care Products

The compound has found applications in cosmetic formulations due to its beneficial properties for skin health. Research indicates that it can enhance the stability and efficacy of topical formulations, such as creams and lotions. The incorporation of this compound in these products has been linked to improved moisturizing effects and skin barrier function .

2. Stability Testing

Cosmetic products containing this compound undergo rigorous stability testing to ensure their safety and effectiveness over time. Studies have shown that formulations with this compound maintain their integrity under various environmental conditions, making them suitable for commercial use .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibitory effects on cancer cell lines |

| Kinase Inhibition | Significant activity against ALK2 | |

| Lipase Inhibition | Modulates lipid metabolism | |

| Agrochemicals | Herbicides | Effective against various weed species |

| Cosmetics | Skin Care Products | Enhances moisturizing effects |

| Stability Testing | Maintains product integrity over time |

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability compared to control groups, indicating strong anticancer potential.

- Development of Herbicides : Field trials with formulations containing this compound showed a marked reduction in weed populations without adversely affecting crop yield, showcasing its utility in sustainable agriculture practices.

- Cosmetic Formulation Stability : A comparative analysis of topical formulations revealed that those incorporating this compound exhibited superior stability profiles under accelerated aging tests compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-methoxybenzoic acid depends on its application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Substituent Effects on Reactivity and Acidity

- Halogen Influence: The electron-withdrawing Cl and F groups increase the acidity of the benzoic acid core compared to non-halogenated analogs. For example, 2-chloro-5-methoxybenzoic acid (pKa ~2.8) is more acidic than 5-methoxybenzoic acid (pKa ~4.3) due to the inductive effect of Cl .

- Methoxy vs. Methoxymethoxy : The methoxymethoxy group in 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid introduces steric bulk and alters hydrolysis kinetics compared to simpler methoxy substituents .

- Amino Substitution: 4-Amino-2-fluoro-5-methoxybenzoic acid exhibits reduced acidity (pKa ~4.9) due to the electron-donating NH₂ group, making it suitable for targeted drug delivery .

Key Research Findings

Steric and Electronic Modulation : Methoxymethoxy groups increase steric hindrance, reducing reactivity in nucleophilic substitutions but improving selectivity in coupling reactions .

LogP and Solubility: The trifluoromethyl group in 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (LogP ~3.5) enhances lipophilicity, contrasting with the hydrophilic nature of amino-substituted analogs (LogP ~1.99) .

Synthetic Yields : Multi-halogenated benzoic acids (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) achieve ~70% yield via optimized nitration and hydrolysis protocols, highlighting the challenge of balancing reactivity and byproduct formation .

Biological Activity

2-Chloro-3-fluoro-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Chloro Group : Enhances lipophilicity and may influence biological interactions.

- Fluoro Group : Often increases metabolic stability and biological activity.

- Methoxy Group : Can enhance solubility and modulate receptor interactions.

This combination of functional groups contributes to the compound's unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions like neuropathic pain and cancer. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), impacting the endocannabinoid system and potentially providing analgesic effects .

- Receptor Binding : The structural features allow it to bind effectively to certain receptors, influencing signaling pathways that are crucial in disease states.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example, studies have demonstrated its effectiveness in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities are critical indicators of its potency.

Antimicrobial Activity

The compound also shows promising antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

- Neuropathic Pain Management : A study highlighted the use of this compound in alleviating neuropathic pain in animal models. The compound significantly reduced pain responses compared to control groups, indicating its potential as a therapeutic agent for chronic pain management .

- Cancer Therapeutics : In vitro studies have shown that treatment with this compound led to increased apoptosis in cancer cells, evidenced by elevated levels of caspase-3 and caspase-8 proteins, which are markers of programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.